molecular formula C13H22N4O2S B3019040 N-(2-(dimethylamino)ethyl)-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1795410-85-3

N-(2-(dimethylamino)ethyl)-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B3019040
CAS RN: 1795410-85-3
M. Wt: 298.41
InChI Key: VXBPJLVYSFPYAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrahydropyran ring, a thiadiazole ring, and a carboxamide group. Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thiadiazole is a type of organic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydropyrans can undergo a variety of reactions, including those involving their oxygen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, tetrahydropyran is a colorless volatile liquid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, tetrahydropyran is flammable and can cause skin irritation .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-methyl-N-(oxan-4-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-10-12(20-15-14-10)13(18)17(7-6-16(2)3)11-4-8-19-9-5-11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBPJLVYSFPYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCN(C)C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide

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